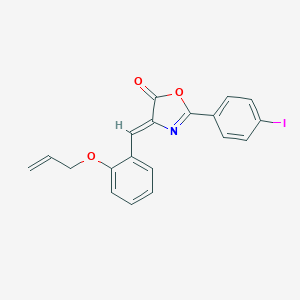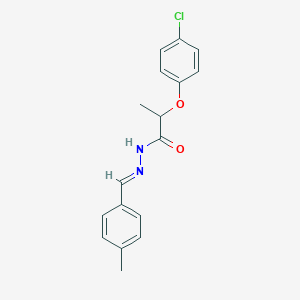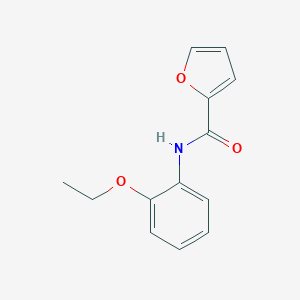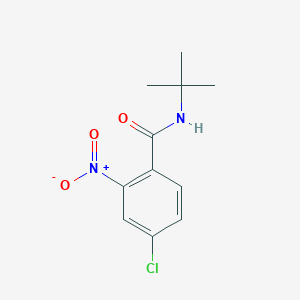![molecular formula C20H23NO B335909 N-CYCLOHEPTYL-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B335909.png)
N-CYCLOHEPTYL-[1,1'-BIPHENYL]-4-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-CYCLOHEPTYL-[1,1'-BIPHENYL]-4-CARBOXAMIDE is an organic compound belonging to the class of carboxamides. Carboxamides are known for their significant role in organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and various bioactive products with anticancer, antifungal, and antibacterial properties . This compound is characterized by a biphenyl structure with a cycloheptyl group attached to the nitrogen atom and a carboxamide group at the para position of the biphenyl ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-CYCLOHEPTYL-[1,1'-BIPHENYL]-4-CARBOXAMIDE typically involves the amidation of biphenyl-4-carboxylic acid with cycloheptylamine. The reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Catalytic amidation often employs coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation processes using automated reactors. The reaction conditions are optimized for maximum yield and purity, often involving continuous flow systems and real-time monitoring of reaction parameters.
化学反応の分析
Types of Reactions: N-CYCLOHEPTYL-[1,1'-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated biphenyl derivatives.
科学的研究の応用
N-CYCLOHEPTYL-[1,1'-BIPHENYL]-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of N-CYCLOHEPTYL-[1,1'-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, contributing to its antimicrobial and anticancer effects .
類似化合物との比較
- N-cyclohexylbiphenyl-4-carboxamide
- N-cyclopentylbiphenyl-4-carboxamide
- N-cyclooctylbiphenyl-4-carboxamide
Comparison: N-CYCLOHEPTYL-[1,1'-BIPHENYL]-4-CARBOXAMIDE is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a compound of interest in various research fields .
特性
分子式 |
C20H23NO |
|---|---|
分子量 |
293.4 g/mol |
IUPAC名 |
N-cycloheptyl-4-phenylbenzamide |
InChI |
InChI=1S/C20H23NO/c22-20(21-19-10-6-1-2-7-11-19)18-14-12-17(13-15-18)16-8-4-3-5-9-16/h3-5,8-9,12-15,19H,1-2,6-7,10-11H2,(H,21,22) |
InChIキー |
PCILSISWWWBYEL-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
正規SMILES |
C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[5-bromo-2-(2-propynyloxy)benzylidene]-4-butoxybenzohydrazide](/img/structure/B335826.png)
![4-(benzyloxy)-N'-[(5-{4-nitrophenyl}-2-furyl)methylene]benzohydrazide](/img/structure/B335829.png)


![Propyl 4-[(3-bromobenzoyl)amino]benzoate](/img/structure/B335833.png)
![4-[4-(isopentyloxy)-3-methoxybenzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B335835.png)
![(4Z)-2-(2-FLUOROPHENYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B335839.png)
![1,3-dicyclohexyl-5-[(3,4-dimethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B335840.png)
![4-[4-(allyloxy)-3-methoxybenzylidene]-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B335841.png)

![N'-[2-(benzyloxy)-5-bromobenzylidene]-2-phenylacetohydrazide](/img/structure/B335844.png)
![4-[4-(allyloxy)-3-methoxybenzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B335845.png)

![4-[3-(allyloxy)benzylidene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B335848.png)
